molecular formula C13H12ClNO2 B8453594 6-Chloroacetyl-8-ethylcarbostyril

6-Chloroacetyl-8-ethylcarbostyril

Cat. No.: B8453594
M. Wt: 249.69 g/mol
InChI Key: QRVSVPPSSLGANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloroacetyl-8-ethylcarbostyril (IUPAC: 6-(2-chloroacetyl)-8-ethyl-3,4-dihydroquinolin-2(1H)-one) is a carbostyril derivative characterized by a chloroacetyl group at position 6 and an ethyl substituent at position 6. Carbostyrils, or 2-quinolinones, are heterocyclic compounds with a bicyclic structure that have garnered interest in medicinal chemistry due to their diverse biological activities.

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

6-(2-chloroacetyl)-8-ethyl-1H-quinolin-2-one

InChI

InChI=1S/C13H12ClNO2/c1-2-8-5-10(11(16)7-14)6-9-3-4-12(17)15-13(8)9/h3-6H,2,7H2,1H3,(H,15,17)

InChI Key

QRVSVPPSSLGANL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC(=C1)C(=O)CCl)C=CC(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

  • Pharmaceutical Potential: this compound’s reactivity makes it a candidate for prodrug development, particularly in targeting cysteine residues in enzymes.
  • Agrochemical Divergence: Isoquinoline derivatives like Methyl 6-fluoroisoquinoline-8-carboxylate prioritize stability and environmental persistence, aligning with agrochemical design principles .

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